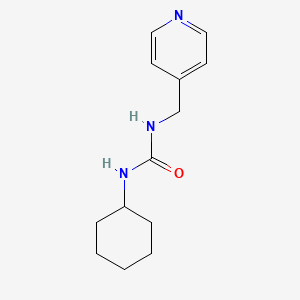
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the molecular formula C13H19N3O . It has an average mass of 233.309 Da and a monoisotopic mass of 233.152817 Da .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 Pyridine .
Applications De Recherche Scientifique
Urease Inhibition
Urease inhibitors are explored for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, as a urea derivative, falls within the category of compounds investigated for urease inhibitory activity. The search for effective urease inhibitors is motivated by the need to find alternatives to acetohydroxamic acid, the only clinically used urease inhibitor, which has severe side effects. The exploration of urea derivatives for this purpose underscores the significance of chemical diversity in finding safer and more effective therapeutic agents (Kosikowska & Berlicki, 2011).
Drug Design Applications
The hydrogen-bonding capabilities of ureas, including 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, make them important in drug-target interactions. This has led to their incorporation in small molecules displaying a broad range of bioactivities. Research has shown the versatility of urea derivatives in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The significance of the urea moiety in medicinal chemistry is evidenced by its inclusion in modulators of biological targets such as kinases, soluble epoxide hydrolases, and epigenetic enzymes. This emphasizes urea's role in enhancing the therapeutic potential of pharmaceutical compounds (Jagtap et al., 2017).
Urea Biosensors
The development of urea biosensors has been a significant area of research, with 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea potentially contributing to the detection and quantification of urea concentration. High levels of urea in the body are linked to various diseases, making its detection crucial. The advancement in urea biosensors involves using various materials for enzyme immobilization, such as nanoparticles and conducting polymers, to improve sensor performance. This research highlights the importance of urea derivatives in developing tools for medical diagnostics and environmental monitoring (Botewad et al., 2021).
Energy Supply
Explorations into using urea as a hydrogen carrier for fuel cells have highlighted the potential of urea derivatives, including 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea, in sustainable energy supply. Urea's attributes as a non-toxic, stable, and widely available commodity make it an attractive candidate for developing hydrogen storage solutions. The feasibility of utilizing urea for this purpose reflects the broader scope of applications for urea derivatives in addressing future energy needs in an environmentally friendly manner (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-cyclohexyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFSYZCLGWVEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)

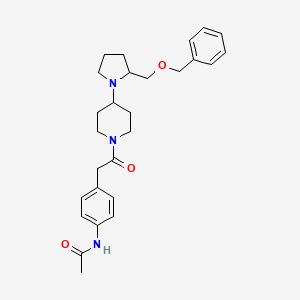
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)
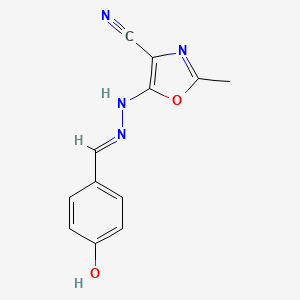
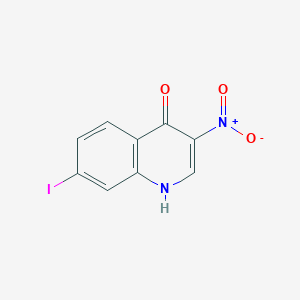
![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)
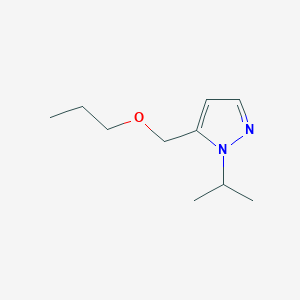
![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)
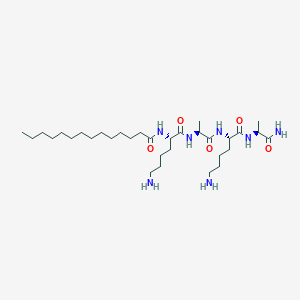
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)